molecular formula C18H16FN3O2S2 B2526764 N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-65-6

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2526764
M. Wt: 389.46
InChI Key: PHQBMGRYCPFWIY-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

The compound N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound that likely exhibits biological activity due to the presence of a 1,3,4-thiadiazole nucleus, which is known to be a core structure in many pharmacologically active compounds. The presence of substituents such as the 4-fluorobenzyl and 4-methoxyphenyl groups may further influence its chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amino-thiadiazole derivatives with various reagents to introduce different substituents. For instance, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluorophenylacetic acid has been used to obtain thiol derivatives, which can then react with benzyl chlorides to afford final compounds in a click reaction . The synthesis pathways often involve one-pot reactions under mild conditions, which are advantageous for producing a diverse array of products efficiently .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be characterized by their near "V" shape, with angles between aromatic planes. Intermolecular interactions such as hydrogen bonds and pi interactions are crucial in stabilizing the 3-D structure of these molecules .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical reactions. The 1,3,4-thiadiazole nucleus, in particular, can participate in reactions such as cyclization and nucleophilic attacks, which are central to the synthesis of diverse heterocyclic derivatives . The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity and the outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and related compounds are determined by their molecular structure. The presence of halogen atoms, such as fluorine, can influence the lipophilicity and electronic properties of the molecule, potentially affecting its biological activity. The solubility, melting point, and stability of these compounds can vary based on the nature and position of the substituents on the thiadiazole ring .

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), demonstrating potential for imaging and diagnostic purposes in neuroscience research (Zhang et al., 2003).

Anticancer and Anti-inflammatory Properties

Derivatives of similar compounds have shown significant anti-inflammatory activity, which may imply potential applications in the development of new therapeutic agents targeting inflammation and possibly cancer. For instance, novel derivatives have been synthesized and assessed for their anti-inflammatory and anticancer activities, revealing compounds with potent activities (Sunder & Maleraju, 2013).

Material Science and Supramolecular Chemistry

Research into the crystal structure and molecular interactions of compounds with similar structures to N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can provide valuable insights into the development of new materials with specific optical or electronic properties. Studies focusing on the synthesis, spectroscopic, and crystal structure analysis contribute to a deeper understanding of these compounds' potential applications in material science (Banu et al., 2013).

Antimicrobial and Antiviral Agents

Compounds featuring the thiadiazole moiety have been explored for their antimicrobial and antiviral properties. The synthesis and biological evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, for example, have shown promising antibacterial, antifungal, and antiviral activities, suggesting potential applications in developing new antimicrobial and antiviral therapies (Tang et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-24-15-8-4-13(5-9-15)17-21-18(26-22-17)25-11-16(23)20-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQBMGRYCPFWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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